4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 1333319-70-2
VCID: VC15968080
InChI: InChI=1S/C11H15NO3/c1-14-9-5-6-12(10(13)8-9)11-4-2-3-7-15-11/h5-6,8,11H,2-4,7H2,1H3
SMILES:
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol

4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one

CAS No.: 1333319-70-2

Cat. No.: VC15968080

Molecular Formula: C11H15NO3

Molecular Weight: 209.24 g/mol

* For research use only. Not for human or veterinary use.

4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one - 1333319-70-2

Specification

CAS No. 1333319-70-2
Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
IUPAC Name 4-methoxy-1-(oxan-2-yl)pyridin-2-one
Standard InChI InChI=1S/C11H15NO3/c1-14-9-5-6-12(10(13)8-9)11-4-2-3-7-15-11/h5-6,8,11H,2-4,7H2,1H3
Standard InChI Key GFBYNRIOTVNIMJ-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=O)N(C=C1)C2CCCCO2

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a pyridin-2-one ring substituted at the 1-position with a tetrahydro-2H-pyran group and at the 4-position with a methoxy (-OCH₃) group. The pyridinone ring contributes a planar, aromatic system with keto-enol tautomerism, while the tetrahydro-2H-pyran moiety introduces a six-membered oxygen-containing ring in a chair conformation. The methoxy group enhances electron density at the 4-position, influencing reactivity and intermolecular interactions.

Table 1: Molecular and Structural Data

PropertyValue
CAS No.1333319-70-2
Molecular FormulaC₁₁H₁₅NO₃
Molecular Weight209.24 g/mol
IUPAC Name4-methoxy-1-(oxan-2-yl)pyridin-2-one
Canonical SMILESCOC1=CC(=O)N(C=C1)C2CCCCO2
Topological Polar Surface Area46.5 Ų

The compound’s InChIKey (GFBYNRIOTVNIMJ-UHFFFAOYSA-N) confirms its unique stereoelectronic configuration, critical for docking studies in drug design.

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis of 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one typically involves multi-step organic reactions. A proposed route includes:

  • Pyridinone Core Formation: Cyclocondensation of a β-keto ester with ammonium acetate yields the pyridin-2-one scaffold.

  • Methoxy Group Introduction: Electrophilic aromatic substitution using methylating agents at the 4-position.

  • Tetrahydro-2H-Pyran Coupling: Mitsunobu or nucleophilic substitution reactions attach the pyran ring to the nitrogen at the 1-position.

Recent advancements in flow chemistry, as demonstrated in diazo compound functionalization , suggest potential for optimizing yield and purity through continuous reaction systems.

Industrial Manufacturing Challenges

Scaling production requires addressing:

  • Regioselectivity: Ensuring precise substitution at the 1- and 4-positions.

  • Catalyst Efficiency: Transition metal catalysts (e.g., Pd, Cu) may enhance coupling reactions but require cost-benefit analysis.

  • Waste Management: Solvent recovery and byproduct minimization to align with green chemistry principles .

CompoundStructureKey Application
CrizotinibPyrazolo[3,4-c]pyridine coreALK inhibitor (anticancer)
2-MethoxytetrahydropyranIsolated pyran ringSolvent/Flavoring agent
4-Aminopyridin-2-oneUnsubstituted pyridinoneGABA receptor modulation

Material Science

The pyridinone ring’s conjugated system could serve as a building block for conductive polymers or metal-organic frameworks (MOFs), leveraging its π-π stacking capability.

Future Research Directions

  • Pharmacological Profiling: Screen against cancer cell lines (e.g., MCF-7, A549) and microbial pathogens.

  • Synthetic Methodology: Develop enantioselective routes for chiral pyran derivatives.

  • Computational Studies: Molecular dynamics simulations to predict binding affinities for kinase targets.

  • Green Chemistry: Explore biocatalytic or photochemical synthesis to reduce environmental impact .

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